molecular formula C16H29N5O B6035279 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6035279
M. Wt: 307.43 g/mol
InChI Key: LXCLPEYZRGLBMM-UHFFFAOYSA-N
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Description

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an aminopyrimidine group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Aminopyrimidine Group: The aminopyrimidine group can be introduced via nucleophilic substitution reactions involving appropriate pyrimidine derivatives.

    Attachment of the Ethanol Moiety: The ethanol group can be attached through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aminopyrimidine group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the pyrimidine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine group may bind to active sites on enzymes, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity and specificity. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler compound with similar biological activity.

    Piperazine Derivatives: Compounds with similar structural features and pharmacological properties.

    Ethanolamines: Compounds with similar functional groups and chemical reactivity.

Uniqueness

2-[4-[(2-Aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, aminopyrimidine group, and ethanol moiety, which together confer specific chemical and biological properties that are not found in simpler or less complex analogs.

Properties

IUPAC Name

2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(2,2-dimethylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O/c1-16(2,3)12-21-6-5-20(11-14(21)4-7-22)10-13-8-18-15(17)19-9-13/h8-9,14,22H,4-7,10-12H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLPEYZRGLBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=CN=C(N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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